4-Bromo-3-fluorobenzonitrile

Vue d'ensemble

Description

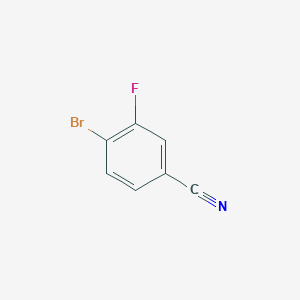

4-Bromo-3-fluorobenzonitrile (CAS Number 133059-44-6) is a benzonitrile derivative with bromide and fluoride functional groups . It is employed as a molecular scaffold for active pharmaceutical ingredients (APIs) .

Synthesis Analysis

The synthesis of this compound begins with a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrFN . It is a benzonitrile derivative with bromide and fluoride functional groups .Chemical Reactions Analysis

The bromo-substituent allows this compound to undergo palladium-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.01 g/mol . It appears as white powder/crystals . The melting point is between 92 °C – 97 °C .Applications De Recherche Scientifique

Synthesis and Transformation

- 4-Bromo-3-fluorobenzonitrile has been utilized in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its role in the bromodeboronation of aryl boronic acids (Szumigala et al., 2004).

- It also serves as a precursor in the synthesis of 3-Bromo-2-fluorobenzoic Acid, indicating its versatility in organic transformations (Zhou Peng-peng, 2013).

- Its use in the efficient synthesis of PET radioligand precursors highlights its application in radiochemistry and imaging (Gopinathan et al., 2009).

Structural and Electronic Studies

- Energetic and structural studies of monofluorobenzonitriles, including 4-fluorobenzonitrile, reveal insights into their thermodynamic properties and electronic behavior (Ribeiro da Silva et al., 2012).

- Vibrational spectroscopic investigations and DFT computations of 3-bromo-5-fluorobenzonitrile have enhanced understanding of molecular properties and non-linear optical characteristics (Jeyavijayan et al., 2018).

Advanced Synthesis and Analytical Techniques

- The preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic Acid from 4-bromo-2-fluorobenzonitrile demonstrates its utility in advanced organic synthesis (Liu Zao, 2005).

- Multiphoton ionization and mass analyzed threshold ionization spectroscopy studies of 4-fluorobenzonitrile provide insights into electronic transitions and ionization energies (Zhao et al., 2018).

Miscellaneous Applications

- The molecule is instrumental in the synthesis of various organic compounds, including 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, illustrating its role in diverse chemical syntheses (Ang et al., 2013).

- Electrochemical studies on 4-fluorobenzonitrile have contributed to understanding the reduction of carbon-fluorine bonds, crucial in pharmaceutical and agrochemical industries (Muthukrishnan & Sangaranarayanan, 2007).

Mécanisme D'action

Target of Action

4-Bromo-3-fluorobenzonitrile is a benzonitrile derivative with bromide and fluoride functional groups . It is primarily used as a molecular scaffold for active pharmaceutical ingredients (APIs) . The specific targets of this compound can vary depending on the APIs it is used to synthesize.

Mode of Action

The bromo-substituent in this compound allows it to undergo palladium-catalysed cross-coupling reactions . This property is often exploited in the synthesis of various APIs, where the compound can interact with its targets to induce desired changes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the APIs it is used to synthesize. For instance, when used in the synthesis of antimutagenic drugs known as bichalcophene fluorobenzamidines, the compound is involved in pathways that lead to a reduction in the mutation frequency caused by the binding of azide to DNA .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the APIs it is used to synthesize. For example, in the case of bichalcophene fluorobenzamidines, these antimutagens demonstrate a 69% reduction in the mutation frequency caused by the binding of azide to DNA .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Bromo-3-fluorobenzonitrile is known to undergo palladium-catalysed cross-coupling reactions . It serves as a synthesis intermediate for APIs and dyes .

Molecular Mechanism

The molecular mechanism of this compound involves its multiple functional groups, which allow it to participate in various biochemical reactions . For instance, the bromo-substituent allows this compound to undergo palladium-catalysed cross-coupling reactions .

Propriétés

IUPAC Name |

4-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569428 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133059-44-6 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133059-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-bromo-3-fluorobenzonitrile interact with its biological targets to potentially combat Alzheimer's and Parkinson's diseases?

A1: The research suggests that this compound might exert its therapeutic effects by inhibiting key enzymes implicated in Alzheimer's and Parkinson's diseases. [] Specifically, in silico studies employing molecular docking and molecular dynamics simulations explored the compound's binding affinity towards acetylcholinesterase, butyrylcholinesterase, and tumor necrosis factor-alpha converting enzyme. These enzymes play critical roles in neuroinflammation and neurotransmitter regulation, processes often disrupted in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. While these computational studies provide promising insights, further in vitro and in vivo investigations are necessary to confirm these interactions and elucidate the compound's precise mechanism of action.

Q2: What computational chemistry methods were employed to study this compound and predict its potential therapeutic properties?

A2: The research utilized a combination of computational techniques to investigate this compound's properties. [] Hirshfeld surface analysis helped visualize and quantify intermolecular interactions within the compound's crystal structure. Natural bond orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis provided insights into the nature and origins of the attractive forces stabilizing the crystal structure. Molecular docking simulations were performed to predict the binding mode and affinity of the compound towards target enzymes implicated in Alzheimer's and Parkinson's diseases. Furthermore, molecular dynamics simulations were carried out to evaluate the stability of these predicted interactions over time. These computational studies offer a valuable foundation for understanding the compound's potential and guiding further experimental investigations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)